molecular formula C3BrN2NaO2S B13652027 Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate

Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B13652027
M. Wt: 231.01 g/mol
InChI Key: DNBGYRBIMGUGIU-UHFFFAOYSA-M
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Description

Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

5-bromo-1,3,4-thiadiazole-2-carboxylic acid+NaOHSodium 5-bromo-1,3,4-thiadiazole-2-carboxylate+H2O\text{5-bromo-1,3,4-thiadiazole-2-carboxylic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-bromo-1,3,4-thiadiazole-2-carboxylic acid+NaOH→Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated crystallization may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used, with reagents such as palladium acetate and triphenylphosphine.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1,3,4-thiadiazole-2-carboxylate or 5-thiol-1,3,4-thiadiazole-2-carboxylate can be formed.

    Oxidation Products: Oxidized derivatives of the thiadiazole ring.

    Coupling Products: Larger molecules with extended conjugation or functionalized thiadiazole rings.

Mechanism of Action

The mechanism of action of Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is largely dependent on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and the thiadiazole ring play crucial roles in the binding interactions with the target enzyme .

Comparison with Similar Compounds

  • 5-bromo-1,3,4-thiadiazole-2-carboxylic acid
  • 5-amino-1,3,4-thiadiazole-2-carboxylate
  • 5-thiol-1,3,4-thiadiazole-2-carboxylate

Comparison: Sodium 5-bromo-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility and reactivity compared to its non-sodium counterparts. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C3BrN2NaO2S

Molecular Weight

231.01 g/mol

IUPAC Name

sodium;5-bromo-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C3HBrN2O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H,7,8);/q;+1/p-1

InChI Key

DNBGYRBIMGUGIU-UHFFFAOYSA-M

Canonical SMILES

C1(=NN=C(S1)Br)C(=O)[O-].[Na+]

Origin of Product

United States

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